molecular formula C17H18N6O2 B3013089 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide CAS No. 1171507-67-7

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide

Cat. No.: B3013089
CAS No.: 1171507-67-7
M. Wt: 338.371
InChI Key: HVOXZPFAKMNWKY-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring fused with a pyrimidine ring, connected to a phenoxyacetamide moiety. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide typically involves multiple steps. One common method starts with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the pyrimidine ring can be formed by the condensation of a β-dicarbonyl compound with guanidine.

The key step involves the coupling of the pyrazole and pyrimidine rings. This can be achieved by reacting 4-chloropyrimidine with 1H-pyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-phenoxyacetyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the leaving groups.

Scientific Research Applications

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which allows for selective binding to certain kinases. This selectivity makes it a promising candidate for targeted cancer therapy.

Properties

IUPAC Name

2-phenoxy-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-17(12-25-14-5-2-1-3-6-14)19-9-8-18-15-11-16(21-13-20-15)23-10-4-7-22-23/h1-7,10-11,13H,8-9,12H2,(H,19,24)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOXZPFAKMNWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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